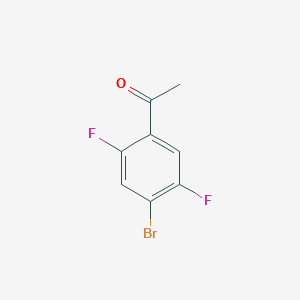

4'-bromo-2',5'-difluoroacetophenone

Description

4'-Bromo-2',5'-difluoroacetophenone (CAS: 123942-11-0) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol . This compound features a bromine atom at the para position (4') and fluorine atoms at the ortho (2') and meta (5') positions on the aromatic ring, attached to an acetyl group. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity at the bromine site and the electronic effects of fluorine substituents . Storage recommendations typically specify refrigeration (0–6°C) to maintain stability .

Properties

IUPAC Name |

1-(4-bromo-2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTNTBSBJPCXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123942-11-0 | |

| Record name | 1-(4-bromo-2,5-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-bromo-2',5'-difluoroacetophenone can be synthesized through several methods. One common approach involves the bromination and fluorination of acetophenone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as iron(III) chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4'-bromo-2',5'-difluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water.

Major Products Formed:

Substitution: Various substituted phenyl ethanones.

Reduction: 1-(4-Bromo-2,5-difluorophenyl)ethanol.

Oxidation: 1-(4-Bromo-2,5-difluorophenyl)acetic acid.

Scientific Research Applications

4'-bromo-2',5'-difluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4'-bromo-2',5'-difluoroacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4'-bromo-2',5'-difluoroacetophenone with its positional isomers and analogs, highlighting structural and functional differences:

Structural and Electronic Effects

- Substituent Positions: Fluorine atoms at 2' and 5' (this compound) create a distinct electronic environment compared to analogs like 2-bromo-2',4'-difluoroacetophenone. The ortho-fluorine (2') increases steric hindrance, while the para-bromine (4') enhances electrophilic substitution reactivity . 2-Bromo-4'-methoxyacetophenone substitutes fluorine with a methoxy group, which is electron-donating, reducing the ring's electrophilicity compared to fluorine-containing analogs .

- Reactivity in Synthesis: Fluorine's strong electron-withdrawing effect stabilizes intermediates like α,α-difluoroenolates, as seen in reactions of 2-bromo-2',4'-difluoroacetophenone with LiEt₃BH . Bromine serves as a leaving group in nucleophilic substitutions, enabling further functionalization (e.g., coupling reactions) .

Biological Activity

4'-Bromo-2',5'-difluoroacetophenone is an organic compound with the molecular formula C₈H₅BrF₂O. It is a derivative of acetophenone, characterized by the substitution of a bromine atom at the para position and two fluorine atoms at the ortho positions of the phenyl ring. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Weight : 233.03 g/mol

- Molecular Structure :

Biological Activity Overview

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with various molecular targets, including enzymes and receptors, which may lead to inhibition of specific biochemical pathways.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimal inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies utilizing various cancer cell lines have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 20 |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant bacteria. The results indicated that this compound could serve as a lead for developing new antibiotics.

- Cancer Cell Line Study : Research conducted in Cancer Letters evaluated the effect of this compound on apoptosis in breast cancer cells. The study found that treatment with the compound led to significant increases in apoptotic markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.